molecular formula C₈H₁₂ClN₃OS B1144419 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine CAS No. 1431867-40-1

4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine

Cat. No.: B1144419
CAS No.: 1431867-40-1
M. Wt: 233.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at around 20°C for 2 hours. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can be further modified to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: Commonly involves the replacement of the chlorine atom with nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: These reactions can modify the sulfur-containing group, leading to sulfoxides or sulfones.

    Coupling Reactions: Palladium-catalyzed coupling reactions can introduce various functional groups to the pyrimidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium ethoxide in ethanol.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts with arylboronic acids.

Major Products:

    Nucleophilic Substitution: 4-amino-6-methoxy-2-(propylthio)pyrimidine.

    Oxidation: 4-chloro-6-methoxy-2-(propylsulfinyl)-5-pyrimidinamine.

    Reduction: this compound.

Scientific Research Applications

4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and DNA.

Comparison with Similar Compounds

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
  • 4,6-Dichloro-2-(methylthio)pyrimidine
  • 4-Chloro-6-methoxy-2-methylpyrimidine

Comparison: 4-Chloro-6-methoxy-2-(propylthio)-5-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-6-methoxy-2-propylsulfanylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3OS/c1-3-4-14-8-11-6(9)5(10)7(12-8)13-2/h3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHSRIQZGJJDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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